Cas no 2228413-69-0 (3-methoxy-2-nitrophenyl sulfamate)

3-methoxy-2-nitrophenyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-2-nitrophenyl sulfamate
- 2228413-69-0
- EN300-1989170
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- Inchi: 1S/C7H8N2O6S/c1-14-5-3-2-4-6(7(5)9(10)11)15-16(8,12)13/h2-4H,1H3,(H2,8,12,13)
- InChI Key: CGFMYZAPZAYJDC-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OC1C=CC=C(C=1[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 248.01030715g/mol
- Monoisotopic Mass: 248.01030715g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
- XLogP3: 0.6
3-methoxy-2-nitrophenyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989170-5.0g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1989170-0.05g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1989170-2.5g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1989170-0.25g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1989170-1.0g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1989170-0.5g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1989170-0.1g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1989170-1g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1989170-10.0g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1989170-5g |
3-methoxy-2-nitrophenyl sulfamate |
2228413-69-0 | 5g |
$3065.0 | 2023-09-16 |
3-methoxy-2-nitrophenyl sulfamate Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 3-methoxy-2-nitrophenyl sulfamate
Introduction to 3-methoxy-2-nitrophenyl sulfamate (CAS No: 2228413-69-0)
3-methoxy-2-nitrophenyl sulfamate is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 2228413-69-0, this compound represents a unique structural motif that combines a methoxy group, a nitro group, and a sulfamate moiety, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts distinct chemical properties that make it valuable for exploring novel therapeutic avenues.
The sulfamate group in 3-methoxy-2-nitrophenyl sulfamate is particularly noteworthy, as it is often employed in medicinal chemistry to enhance solubility, improve metabolic stability, and modulate binding interactions with biological targets. This feature has been leveraged in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and metabolic disorders. Recent studies have highlighted its potential as a scaffold for designing compounds with anti-inflammatory and antioxidant properties.
One of the most compelling aspects of 3-methoxy-2-nitrophenyl sulfamate is its role in the synthesis of more complex pharmacophores. Researchers have utilized this compound as a building block to create derivatives with enhanced pharmacological profiles. For instance, modifications at the nitro group can be used to fine-tune electronic properties, while the methoxy group can serve as a site for further functionalization. These attributes make it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.
In the context of modern drug discovery, 3-methoxy-2-nitrophenyl sulfamate has been investigated for its potential applications in treating neurological disorders. The nitro group, when appropriately modified, can influence blood-brain barrier penetration, while the sulfamate moiety can interact with specific protein targets involved in neurodegenerative processes. Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective effects, making it a promising area for further exploration.
The synthesis of 3-methoxy-2-nitrophenyl sulfamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric reactions and flow chemistry, have been employed to improve efficiency and scalability. These techniques not only enhance the accessibility of the compound but also allow for greater flexibility in modifying its structure for tailored applications.
From a computational chemistry perspective, 3-methoxy-2-nitrophenyl sulfamate has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can design more effective drug candidates based on this scaffold.
The growing interest in 3-methoxy-2-nitrophenyl sulfamate extends beyond academic research into industrial applications. Pharmaceutical companies are exploring its potential as a lead compound or intermediate for large-scale production of therapeutic agents. The compound's well-defined chemical properties and synthetic accessibility make it an ideal candidate for process optimization efforts aimed at reducing costs and improving sustainability.
In conclusion, 3-methoxy-2-nitrophenyl sulfamate (CAS No: 2228413-69-0) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and functional groups offer opportunities for developing novel therapeutics across multiple disease areas. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in drug discovery and development.
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